molecular formula C5H7N3O2 B10953719 N-1H-pyrazol-3-ylglycine

N-1H-pyrazol-3-ylglycine

Cat. No.: B10953719
M. Wt: 141.13 g/mol
InChI Key: IBQHFEBDWGMBCG-UHFFFAOYSA-N
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Description

N-1H-Pyrazol-3-ylglycine is a pyrazole-derived compound featuring a glycine moiety (NH₂CH₂COOH) attached to the 3-position of the pyrazole ring. This structural arrangement combines the heterocyclic aromaticity of pyrazole with the hydrophilic and zwitterionic properties of glycine, making it a molecule of interest in medicinal chemistry and materials science. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-(1H-pyrazol-5-ylamino)acetic acid

InChI

InChI=1S/C5H7N3O2/c9-5(10)3-6-4-1-2-7-8-4/h1-2H,3H2,(H,9,10)(H2,6,7,8)

InChI Key

IBQHFEBDWGMBCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)NCC(=O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparative Analysis with Similar Pyrazole Derivatives

    Structural and Functional Group Variations

    The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent type, position, and molecular complexity. Below is a comparative analysis of N-1H-pyrazol-3-ylglycine with structurally related compounds:

    Table 1: Structural and Functional Group Comparisons
    Compound Name Core Structure Key Substituents Unique Features
    This compound Pyrazole + glycine Glycine at C3 High solubility, zwitterionic nature
    5-(Pyridin-2-yl)-1H-pyrazole Pyrazole + pyridine Pyridine at C5 Antimicrobial activity
    N-(Indolyl)-pyrazole Pyrazole + indole Indole at N1 Kinase inhibition
    1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Pyrazole + pyridine-methylamine Pyridine-methylamine at C3 Dual heterocyclic interactions
    N-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-3-amine Bis-pyrazole Two pyrazole rings + propyl chain Enhanced rigidity, medicinal chemistry applications

    Molecular Properties and Bioactivity

    Substituents significantly influence molecular weight, hydrophilicity, and bioactivity. For example:

    Table 2: Molecular Property and Bioactivity Comparisons
    Compound Name Molecular Formula Molecular Weight (g/mol) Key Bioactivity
    This compound C₅H₇N₃O₂ 157.13 Not yet reported (predicted: neuromodulatory)
    5-(Pyridin-2-yl)-1H-pyrazole C₈H₇N₃ 145.16 Antimicrobial
    1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole C₉H₁₅N₃ 165.24 Anti-inflammatory, kinase inhibition
    3-(1H-Pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide C₂₀H₁₆N₄OS 360.44 Anticancer, kinase targeting

    This compound’s lower molecular weight (157.13 g/mol) and glycine moiety suggest superior aqueous solubility compared to bulkier analogs like the thiophene-pyridine derivative (360.44 g/mol) . However, its bioactivity remains underexplored, whereas pyridine- or indole-substituted pyrazoles exhibit well-documented antimicrobial and kinase-inhibitory effects .

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